molecular formula C48H96O4S2Sn B15180536 Decyl 4,4-didodecyl-7-oxo-8-oxa-3,5-dithia-4-stannaoctadecanoate CAS No. 84030-42-2

Decyl 4,4-didodecyl-7-oxo-8-oxa-3,5-dithia-4-stannaoctadecanoate

Cat. No.: B15180536
CAS No.: 84030-42-2
M. Wt: 920.1 g/mol
InChI Key: DSZRMMSYVNJDKA-UHFFFAOYSA-L
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Description

Decyl 4,4-didodecyl-7-oxo-8-oxa-3,5-dithia-4-stannaoctadecanoate (CAS: 84030-42-2) is a complex organotin compound characterized by a central tin (Sn) atom coordinated with sulfur, oxygen, and long alkyl chains. Its structure includes two dodecyl groups (C₁₂H₂₅) attached to the tin center, a decyl ester moiety (C₁₀H₂₁O₂), and a 7-oxo-8-oxa-3,5-dithia backbone . Key properties include:

  • Molecular formula: C₄₄H₈₄O₃S₂Sn
  • cLogP: 16.788 (indicating high lipophilicity)
  • Polar surface area: 103.2 Ų
  • Rotatable bonds: 48 (suggesting significant conformational flexibility) .

Organotin compounds like this are often used as stabilizers in polymers, catalysts, or biocides, though specific applications for this derivative require further study.

Properties

CAS No.

84030-42-2

Molecular Formula

C48H96O4S2Sn

Molecular Weight

920.1 g/mol

IUPAC Name

decyl 2-[(2-decoxy-2-oxoethyl)sulfanyl-didodecylstannyl]sulfanylacetate

InChI

InChI=1S/2C12H24O2S.2C12H25.Sn/c2*1-2-3-4-5-6-7-8-9-10-14-12(13)11-15;2*1-3-5-7-9-11-12-10-8-6-4-2;/h2*15H,2-11H2,1H3;2*1,3-12H2,2H3;/q;;;;+2/p-2

InChI Key

DSZRMMSYVNJDKA-UHFFFAOYSA-L

Canonical SMILES

CCCCCCCCCCCC[Sn](CCCCCCCCCCCC)(SCC(=O)OCCCCCCCCCC)SCC(=O)OCCCCCCCCCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Decyl 4,4-didodecyl-7-oxo-8-oxa-3,5-dithia-4-stannaoctadecanoate typically involves multi-step organic reactions. The reaction conditions often require the use of strong bases or acids, and the reactions are usually carried out under an inert atmosphere to prevent oxidation.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using reactors that can handle large volumes of reactants. The process involves continuous monitoring of reaction parameters such as temperature, pressure, and pH to ensure the quality and yield of the product. Advanced purification techniques, such as column chromatography and recrystallization, are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

Decyl 4,4-didodecyl-7-oxo-8-oxa-3,5-dithia-4-stannaoctadecanoate: can undergo various chemical reactions, including:

  • Oxidation: : The tin atom can be oxidized to form tin(IV) compounds.

  • Reduction: : The compound can be reduced to form tin(II) derivatives.

  • Substitution: : The ester groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

  • Substitution: : Nucleophiles like amines or alcohols are used, often in the presence of a base.

Major Products Formed

  • Oxidation: : Tin(IV) oxide (SnO2) or other tin(IV) salts.

  • Reduction: : Tin(II) chloride (SnCl2) or other tin(II) derivatives.

  • Substitution: : Amides, esters, or ethers depending on the nucleophile used.

Scientific Research Applications

Decyl 4,4-didodecyl-7-oxo-8-oxa-3,5-dithia-4-stannaoctadecanoate: has several applications in scientific research:

  • Chemistry: : Used as a reagent in organic synthesis and as a catalyst in certain reactions.

  • Biology: : Studied for its potential biological activity, including antimicrobial properties.

  • Medicine: : Investigated for its use in drug delivery systems and as a component in medical imaging agents.

  • Industry: : Employed in the production of materials with specific properties, such as coatings and adhesives.

Mechanism of Action

The mechanism by which Decyl 4,4-didodecyl-7-oxo-8-oxa-3,5-dithia-4-stannaoctadecanoate exerts its effects involves its interaction with biological molecules and pathways. The tin atom can form bonds with biological targets, leading to various biological responses. The specific molecular targets and pathways depend on the context in which the compound is used, such as in antimicrobial activity or drug delivery.

Comparison with Similar Compounds

Decyl 4-((2-(Decyloxy)-2-oxoethyl)thio)-4-octyl-7-oxo-8-oxa-3,5-dithia-4-stannaoctadecanoate (CAS: 84030-44-4)

This analog differs in substituents: the tin center binds one octyl (C₈H₁₇) and two decyloxyethyl-thio groups instead of two dodecyl chains. Key distinctions include:

  • Molecular formula : C₄₀H₇₆O₅S₃Sn
  • cLogP : 12.918 (lower lipophilicity due to shorter alkyl chains)
  • Polar surface area : 154.8 Ų (higher polarity from additional oxygen/sulfur atoms)
  • Rotatable bonds : 46 .
    The reduced hydrophobicity may enhance solubility in polar solvents compared to the target compound.

2-Ethylhexyl 10-Ethyl-4,4-dioctyl-7-oxo-8-oxa-3,5-dithia-4-stannatetradecanoate (CAS: 15571-58-1)

This derivative features ethylhexyl and ethyl groups, resulting in:

  • Molecular weight : 751.8 g/mol (lighter than the target compound’s ~916 g/mol)
  • Structure : Shorter carbon chains (octyl vs. dodecyl) and an ethylhexyl ester .
    The smaller size and branched ethylhexyl group likely reduce thermal stability, limiting its utility in high-temperature polymer applications.

Tetradecyl 4-Dodecyl-7-oxo-4-[[2-oxo-2-(tetradecyloxy)ethyl]thio]-8-oxa-3,5-dithia-4-stannadocosanoate (CAS: 83833-24-3)

This compound substitutes the decyl ester with tetradecyl (C₁₄H₂₉) chains and adds a dodecyl group:

  • Purity: 96% (suggests challenges in synthesis or purification compared to the target compound) .

Data Table: Comparative Analysis

Property Target Compound (CAS 84030-42-2) Analog (CAS 84030-44-4) Analog (CAS 15571-58-1) Analog (CAS 83833-24-3)
Molecular weight (g/mol) ~916 ~883 751.8 ~1,100 (estimated)
cLogP 16.788 12.918 N/A N/A
Polar surface area (Ų) 103.2 154.8 N/A N/A
Key substituents Two dodecyl, decyl ester Octyl, decyloxyethyl-thio Ethylhexyl, ethyl, dioctyl Tetradecyl, dodecyl
Applications Polymer stabilizers (hypothetical) Solubility-enhanced formulations Limited due to lower MW Bioactive potential

Structural and Functional Implications

  • Alkyl chain length : Longer chains (e.g., dodecyl in the target compound) enhance hydrophobicity and thermal stability, making them suitable for industrial applications requiring durability .
  • Polar groups : Compounds with higher polar surface areas (e.g., CAS 84030-44-4) may exhibit better compatibility with polar matrices .
  • Branched vs.

Biological Activity

Decyl 4,4-didodecyl-7-oxo-8-oxa-3,5-dithia-4-stannaoctadecanoate (CAS Number: 84030-42-2) is a complex organotin compound characterized by its unique molecular structure, which includes multiple carbon, oxygen, sulfur, and tin atoms. This compound has garnered attention in various fields of research due to its potential biological activities, particularly in antimicrobial and therapeutic applications.

The molecular formula of this compound is C48H96O4S2SnC_{48}H_{96}O_{4}S_{2}Sn, with a molecular weight of approximately 920.1 g/mol. Its structure includes a stannane group that plays a crucial role in its reactivity and biological interactions.

PropertyValue
Molecular FormulaC48H96O4S2Sn
Molecular Weight920.1 g/mol
Boiling Point788ºC
Flash Point430.3ºC

The biological activity of this compound is primarily attributed to its interaction with biological molecules. The tin atom can form bonds with various targets within cells, leading to diverse biological responses. This includes potential antimicrobial effects where the compound may disrupt microbial cell membranes or interfere with essential cellular processes.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against a range of pathogens. Studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria.

Case Studies:

  • In vitro Studies : In laboratory settings, the compound demonstrated effective inhibition of bacterial strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be in the low micromolar range, indicating potent activity.
  • Mechanistic Insights : The mechanism behind this antimicrobial action appears to involve disruption of the bacterial cell wall integrity and interference with metabolic pathways essential for bacterial survival.

Anticancer Potential

Emerging research has also explored the anticancer potential of this compound. Preliminary studies suggest that it may induce apoptosis in cancer cells through oxidative stress mechanisms.

Research Findings:

  • Cell Line Studies : In assays using human cancer cell lines (e.g., breast and colon cancer), treatment with this compound resulted in decreased cell viability and increased markers of apoptosis.
  • Mechanisms of Action : The compound may activate caspase pathways and increase reactive oxygen species (ROS) levels within cancer cells.

Safety and Toxicity

While the biological activities are promising, it is essential to consider the safety profile of this compound. Organotin compounds are often associated with toxicity concerns due to their potential to bioaccumulate and cause adverse effects in non-target organisms.

Toxicological Studies :

  • Acute Toxicity : Initial toxicity assessments indicate that high concentrations can lead to cytotoxic effects in mammalian cell lines.
  • Environmental Impact : Studies are needed to evaluate the environmental persistence and bioaccumulation potential of this compound.

Q & A

Basic Research Questions

Q. What are the typical synthetic routes for synthesizing Decyl 4,4-didodecyl-7-oxo-8-oxa-3,5-dithia-4-stannaoctadecanoate?

  • Methodological Answer : The synthesis involves multi-step reactions, typically starting with tin precursors (e.g., tin chloride) and thiol-containing intermediates. For structurally analogous organotin compounds, a common approach includes:

  • Step 1 : Preparation of thioether intermediates via nucleophilic substitution between decyl alcohol derivatives and mercaptoacetate esters under reflux conditions (e.g., toluene, 80–100°C) .
  • Step 2 : Coordination of the thiol intermediates with tin(IV) chloride in the presence of alkylating agents (e.g., didodecyl bromide) to form the stannane core.
  • Step 3 : Purification via column chromatography or recrystallization using non-polar solvents (e.g., hexane/ethyl acetate).
  • Key Reagents : Tin(IV) chloride, decyl alcohol derivatives, alkyl bromides, and mercaptoacetate esters. Reaction optimization often requires inert atmospheres (N₂/Ar) to prevent oxidation .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the presence of alkyl chains (δ 0.5–1.5 ppm for Sn-bound methyl/methylene groups) and ester carbonyls (δ 170–180 ppm). ¹¹⁹Sn NMR is essential for identifying tin coordination geometry .
  • Fourier-Transform Infrared Spectroscopy (FTIR) : Peaks at ~560 cm⁻¹ (Sn–S stretching) and ~1700 cm⁻¹ (C=O ester) validate functional groups.
  • Mass Spectrometry (LC-MS/HRMS) : Determines molecular weight (e.g., m/z ~870–900 for analogous compounds) and fragmentation patterns .
  • Thermogravimetric Analysis (TGA) : Assesses thermal stability (decomposition onset ~250–300°C for organotin derivatives) .

Q. What are the primary applications of this compound in material science?

  • Methodological Answer :

  • Polymer Stabilization : Acts as a thermal stabilizer in PVC and polyurethanes by scavenging HCl and preventing degradation. Experimental protocols involve blending 1–3 wt% of the compound into polymer matrices and testing via TGA and tensile strength assays .
  • Catalysis : Tin-thiolate complexes can catalyze transesterification reactions. Testing requires kinetic studies under varied temperatures (e.g., 60–120°C) and solvent systems (e.g., DMF/toluene) .

Advanced Research Questions

Q. How can researchers optimize the synthetic yield of this compound while minimizing side products?

  • Methodological Answer :

  • Parameter Screening : Use Design of Experiments (DoE) to optimize variables like temperature (80–120°C), solvent polarity (toluene vs. THF), and stoichiometry (Sn:thiol ratio 1:2 to 1:4).
  • Side-Product Mitigation : Introduce scavengers (e.g., molecular sieves) to remove water, which hydrolyzes tin intermediates. Monitor reactions in real-time via in-situ FTIR or Raman spectroscopy .
  • Yield Improvement : Replace conventional heating with microwave-assisted synthesis to reduce reaction time (e.g., 30 minutes vs. 12 hours) .

Q. How should contradictory data on antimicrobial efficacy against Gram-negative bacteria be resolved?

  • Methodological Answer :

  • Standardized Assays : Re-evaluate Minimum Inhibitory Concentration (MIC) using CLSI guidelines with consistent inoculum sizes (1–5 × 10⁵ CFU/mL) and growth media (Mueller-Hinton agar).
  • Structural Modifications : Compare bioactivity of derivatives with varied alkyl chain lengths (e.g., didodecyl vs. dibutyl) to isolate structure-activity relationships.
  • Mechanistic Studies : Use fluorescence microscopy with membrane dyes (e.g., propidium iodide) to confirm whether cytotoxicity arises from membrane disruption or intracellular targeting .

Q. What advanced analytical methods are recommended to study environmental degradation pathways?

  • Methodological Answer :

  • Degradation Tracking : Employ LC-MS/MS to identify breakdown products (e.g., de-alkylated tin species) in simulated environmental conditions (pH 4–9, UV exposure).
  • Ecotoxicology : Use Daphnia magna or algal bioassays to quantify acute/chronic toxicity (EC₅₀) of degradation intermediates. Cross-reference with OECD Test Guidelines 201/202 .
  • Synchrotron-Based Techniques : X-ray Absorption Near Edge Structure (XANES) can map tin speciation in soil/water matrices .

Q. How do molecular interactions between this compound and polymer matrices influence thermal stability?

  • Methodological Answer :

  • Spectroscopic Analysis : Use Dynamic Mechanical Analysis (DMA) and Differential Scanning Calorimetry (DSC) to measure glass transition temperatures (Tg) and crystallinity changes.
  • Computational Modeling : Apply Density Functional Theory (DFT) to simulate Sn–S bond dissociation energies in polymer environments. Validate with experimental TGA-FTIR gas-phase data .
  • Surface Characterization : Atomic Force Microscopy (AFM) reveals dispersion homogeneity, which correlates with stabilization efficiency .

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